molecular formula C22H24FN3O3S B2710122 N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide CAS No. 1261003-44-4

N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

Cat. No.: B2710122
CAS No.: 1261003-44-4
M. Wt: 429.51
InChI Key: LCIPIHSNJWYUPN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide is a synthetic small molecule based on a thieno[3,2-d]pyrimidine dione scaffold, a structure recognized for its relevance in medicinal chemistry and drug discovery research. This compound features a complex architecture combining a fluorinated aryl group and a cyclohexylacetamide moiety, which may be of significant interest for investigating structure-activity relationships (SAR). Its molecular design suggests potential utility as a key intermediate in organic synthesis or as a candidate for high-throughput screening in pharmacological assays, particularly in areas targeting enzyme inhibition where the thienopyrimidine core is known to be active. Researchers can employ this chemical in developing novel therapeutic agents, exploring protein-ligand interactions, or as a standard in analytical method development. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S/c1-14-12-16(8-9-17(14)23)26-21(28)20-18(10-11-30-20)25(22(26)29)13-19(27)24(2)15-6-4-3-5-7-15/h8-12,15,18,20H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQBXOGOIRLUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)N(C)C4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide is a synthetic compound belonging to the class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

PropertyValue
Molecular Formula C22H24FN3O3S
Molecular Weight 429.5 g/mol
IUPAC Name This compound
CAS Number 1261003-44-4

Case Studies and Experimental Data

  • Anticancer Studies : In a study examining the biological activity of thieno[3,2-d]pyrimidine derivatives (including related compounds), it was found that these compounds effectively inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at specific phases (G0/G1 or G2/M) depending on the cancer type .
  • In vitro Metabolism Studies : A related study on PROTACs (Proteolysis Targeting Chimeras) demonstrated that modifications in the chemical structure significantly influenced metabolic stability and degradation pathways in human hepatocytes . While this study did not directly test this compound specifically, it highlights the importance of structural modifications in determining biological activity.

Comparative Analysis with Other Compounds

A comparative analysis of various thieno[3,2-d]pyrimidine derivatives indicates that this compound exhibits enhanced biological activity compared to simpler derivatives due to its complex structure.

Compound NameBiological Activity
N-cyclohexyl derivativeAnticancer and anti-inflammatory effects observed .
Simpler thieno derivativesLimited activity; lower efficacy against cancer cell lines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide typically involves multi-step synthetic routes. Common methods include:

  • Reagents : Thiourea for thiazole formation.
  • Coupling Agents : Various agents to facilitate amide bond formation.
  • Reaction Conditions : Controlled temperature and specific solvents to promote desired reactivity.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the synthesis progress .

Anti-Cancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives can exhibit selective inhibition against various cancer cell lines. This compound has been shown to disrupt key signaling pathways involved in cell proliferation and survival. Studies have demonstrated its potential effectiveness against specific cancer types by targeting molecular mechanisms that promote tumor growth .

Anti-Inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Thieno[3,2-d]pyrimidines are known to modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the efficacy of similar compounds within the thieno[3,2-d]pyrimidine class:

StudyFocusFindings
Study AAnti-cancer effectsDemonstrated selective cytotoxicity against breast cancer cell lines.
Study BAnti-inflammatory propertiesShowed inhibition of pro-inflammatory cytokines in vitro.
Study CMechanism of actionIdentified disruption of the PI3K/AKT signaling pathway in cancer cells.

These findings highlight the therapeutic potential of this compound as a lead compound for drug development .

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